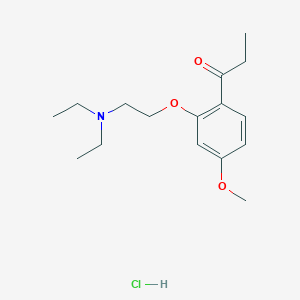
Propiophenone, 2'-(2-(diethylamino)ethoxy)-4'-methoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.810 . This compound is known for its unique structure, which includes a propiophenone backbone substituted with a diethylaminoethoxy group and a methoxy group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of acetophenone with diethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions . The resulting product is then purified through recrystallization using ethanol and acetone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve additional steps such as distillation and chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylaminoethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential pharmacological effects and as a model compound for drug development.
作用機序
The mechanism of action of Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its diethylaminoethoxy group allows it to interact with biological membranes and proteins, modulating their function and activity .
類似化合物との比較
Similar Compounds
- 2-(Ethylamino)propiophenone hydrochloride
- 2-(Methylamino)propiophenone hydrochloride
- 1-(2-Chlorophenyl)-2-(ethylamino)-2-methyl-1-propanone hydrochloride
Uniqueness
Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its diethylaminoethoxy group enhances its solubility and reactivity, making it a valuable compound for various research applications .
特性
CAS番号 |
20809-07-8 |
|---|---|
分子式 |
C16H26ClNO3 |
分子量 |
315.83 g/mol |
IUPAC名 |
1-[2-[2-(diethylamino)ethoxy]-4-methoxyphenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-5-15(18)14-9-8-13(19-4)12-16(14)20-11-10-17(6-2)7-3;/h8-9,12H,5-7,10-11H2,1-4H3;1H |
InChIキー |
XIXRSICLXMAOJX-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=C(C=C1)OC)OCCN(CC)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


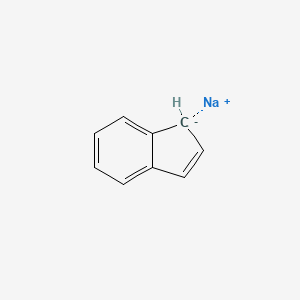
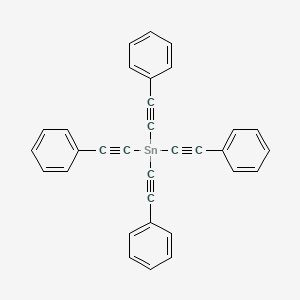

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
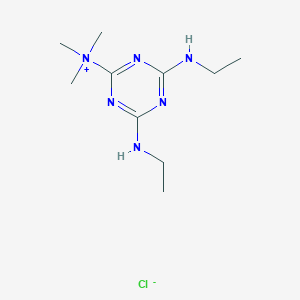
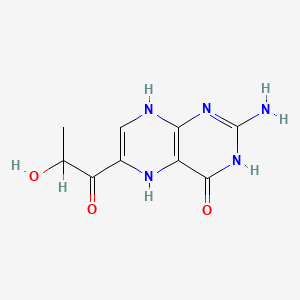
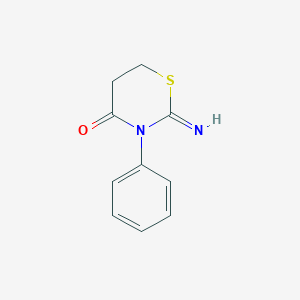
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
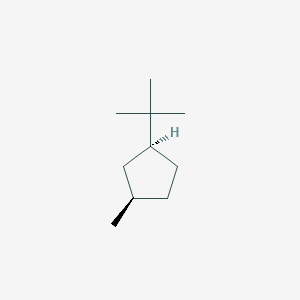

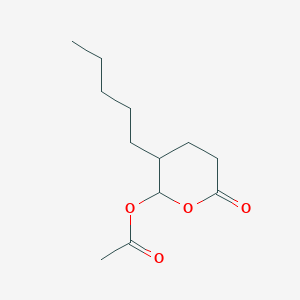

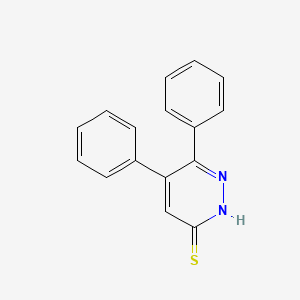
![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
